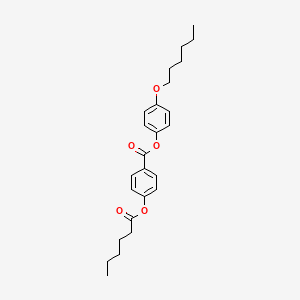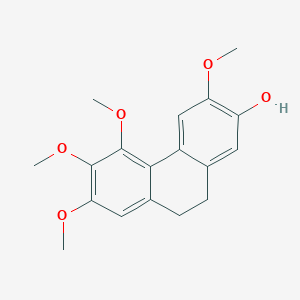![molecular formula C13H11BrN2O4 B13819330 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is a complex organic compound that features a pyrrole and pyridinium moiety The presence of a bromine atom in the pyrrole ring and a carboxylate group in the pyridinium ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate typically involves multi-step organic reactionsThe subsequent steps involve the formation of the pyridinium ring and the esterification process to link the two moieties .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways .
化学反应分析
Types of Reactions: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom in the pyrrole ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a brominated pyrrole with an additional oxygen-containing functional group, while reduction may produce a hydroxylated derivative .
科学研究应用
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism by which 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridinium moiety play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
- 4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- Pyrrolopyrazine derivatives
Uniqueness: 1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various research applications .
属性
分子式 |
C13H11BrN2O4 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC 名称 |
1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C13H11BrN2O4/c14-9-7-10(15-8-9)13(19)20-6-5-16-4-2-1-3-11(16)12(17)18/h1-4,7-8H,5-6H2,(H-,15,17,18,19) |
InChI 键 |
FPBBXVALHBWOBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C(=C1)C(=O)[O-])CCOC(=O)C2=CC(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


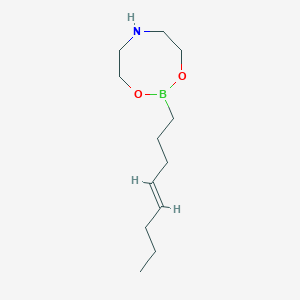
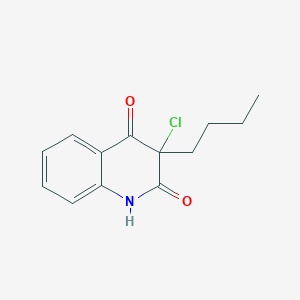
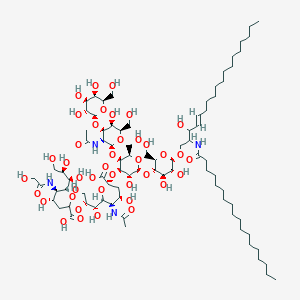
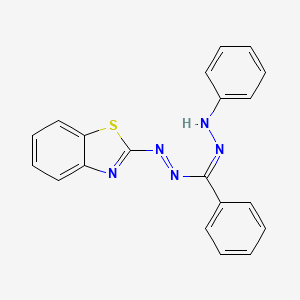
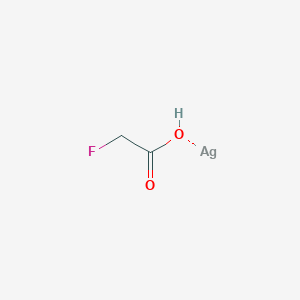
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
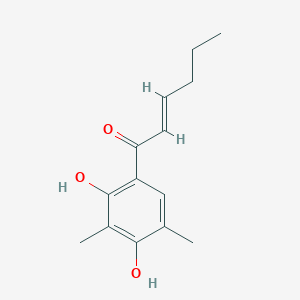
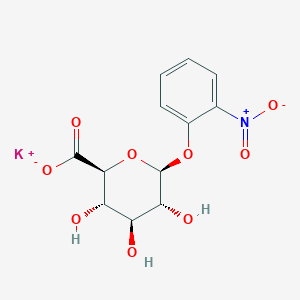
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
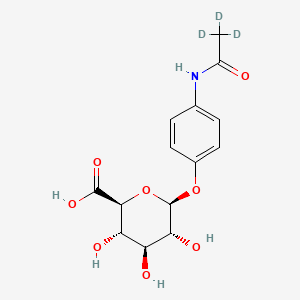
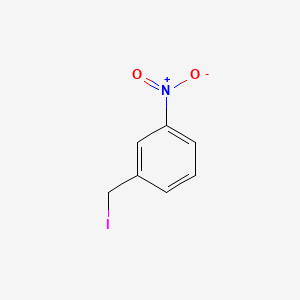
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
